

Technical Guide: Physicochemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-(chloromethyl)-3-methylpyridine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for **2-Chloro-5-(chloromethyl)-3-methylpyridine**, a pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimentally determined properties for this specific compound, this guide also includes data for the structurally related and more extensively characterized compound, 2-Chloro-5-(chloromethyl)pyridine, to provide a comparative context for researchers.

Structural Distinction

It is crucial to distinguish between the target compound, **2-Chloro-5-(chloromethyl)-3-methylpyridine**, and its close analogue, 2-Chloro-5-(chloromethyl)pyridine. The key difference is the presence of a methyl group at the 3-position of the pyridine ring in the target compound, which influences its physical and chemical properties.

2-Chloro-5-(chloromethyl)-3-methylpyridine
(CAS: 150807-88-8)

2-Chloro-5-(chloromethyl)pyridine
(CAS: 70258-18-3)

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Caption: Chemical structures of the target compound and its analogue.

Physicochemical Data

The following tables summarize the available quantitative data for both compounds. It is important to note that some of the data for **2-Chloro-5-(chloromethyl)-3-methylpyridine** are predicted values.

Table 1: Physicochemical Properties of **2-Chloro-5-(chloromethyl)-3-methylpyridine** (CAS: 150807-88-8)

Property	Value	Source
Molecular Weight	176.04 g/mol	[1]
Physical State	Solid	[1]
Appearance	Pale yellow solid	[1]
Melting Point	58 to 62 °C	[1]
Boiling Point	269.4 ± 35.0 °C at 760 Torr (Predicted)	[1]
Density	1.270 ± 0.06 g/cm ³ at 20°C, 760 Torr (Predicted)	[1]

Table 2: Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

Property	Value	Source
Molecular Weight	162.02 g/mol	[2]
Physical State	Solid	[2]
Appearance	Beige moist crystals	[3]
Melting Point	37-42 °C	[4][5]
Boiling Point	50 °C at 0.5 Torr	[3]
Flash Point	>110 °C (>230 °F) - closed cup	[3][4]
Water Solubility	Insoluble	[3]

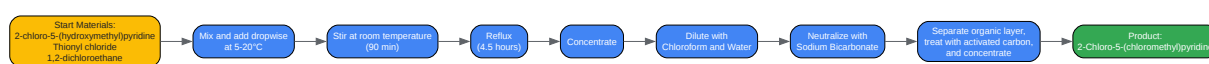
Experimental Protocols

Detailed experimental protocols for the determination of the boiling point of **2-Chloro-5-(chloromethyl)-3-methylpyridine** are not readily available in the cited literature. The reported boiling point is a predicted value. However, several synthesis methods for the related compound, 2-Chloro-5-(chloromethyl)pyridine, have been documented.

Synthesis of 2-Chloro-5-(chloromethyl)pyridine

One common synthetic route involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine.

Protocol: A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane over 30 minutes, maintaining a temperature of 5-20°C using a water bath.[6] The resulting mixture is stirred at room temperature for 90 minutes, followed by refluxing for 4.5 hours.[6] After reflux, the reaction mixture is concentrated. The residue is then diluted with 200 ml of chloroform and 60 ml of water.[6] While stirring, 20 g of sodium hydrogen carbonate is added in small portions.[6] The organic layer is subsequently separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[6]



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Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine.

Another documented method involves the direct chlorination of 3-methylpyridine.[7][8] This process typically involves reacting 3-methylpyridine with chlorine gas in the presence of a catalyst.[7]

This guide serves as a summary of the currently available data. Researchers are encouraged to consult the primary literature for further details and to perform experimental verification of the predicted values.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116299#2-chloro-5-chloromethyl-3-methylpyridine-boiling-point]

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